

### Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cetirizine, a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: levocetirizine (the R-enantiomer) and dextrocetirizine (the S-enantiomer).[1] The antihistaminic activity of cetirizine is primarily attributed to levocetirizine.[2] Consequently, the enantioselective analysis of cetirizine is crucial for pharmacokinetic studies, quality control of levocetirizine formulations, and clinical trials. This application note provides detailed protocols for the chiral separation of cetirizine enantiomers using High-Performance Liquid Chromatography (HPLC), summarizing various methods employing different chiral stationary phases (CSPs).

### Introduction

The stereospecific nature of drug-receptor interactions often leads to significant differences in the pharmacological and toxicological profiles of enantiomers. In the case of **cetirizine**, levo**cetirizine** is the eutomer, responsible for the desired therapeutic effect, while the distomer, dextro**cetirizine**, is less active.[3] This necessitates the development of reliable and efficient analytical methods for the enantioselective separation and quantification of **cetirizine** enantiomers. Chiral HPLC has emerged as the predominant technique for this purpose, offering high resolution and sensitivity. A variety of chiral stationary phases, including protein-



based, polysaccharide-based, and cyclodextrin-based columns, have been successfully employed for the resolution of **cetirizine** enantiomers.[4][5]

### **Chromatographic Conditions for Chiral Separation**

A summary of various HPLC methods for the chiral separation of **cetirizine** enantiomers is presented below. The selection of the appropriate method depends on the sample matrix, required sensitivity, and available instrumentation.

### Table 1: HPLC Methods for the Analysis of Cetirizine Enantiomers



Chiral Station ary Phase (CSP)	Colum n	Mobile Phase	Flow Rate (mL/mi n)	Detecti on Wavele ngth (nm)	Retenti on Time (min)	Resolu tion (Rs)	Enanti oselec tivity (α)	Refere nce
Protein- Based CSPs								
α1-Acid Glycopr otein (AGP)	AGP- CSP	10 mM Phosph ate Buffer (pH 7.0) / Acetonit rile (95:5, v/v)	-	230	(+)- Cetirizin e: 12, (-)- Cetirizin e: 16	2.0	1.98	[6][7]
Human Serum Albumin (HSA)	CHIRA LPAK® HSA	2- Propan ol / 10 mM Phosph ate Buffer (pH 7.0) (10:90, v/v)	0.9	227	(S)- Cetirizin e: 5.08, (R)- Cetirizin e: 6.73	1.82	1.43	[4]
Ovomu coid	Ultron ES- OVM (150 x 4.6 mm, 5 µm)	Acetonit rile / 20 mM KH2PO 4 (pH 6.2)	0.5	230	-	1.68	-	[8][9]



		(18:82, v/v)						
Polysac charide- Based CSPs								
Amylos e Derivati ve	Chiralp ak AD	Methan ol / Acetonit rile / Diethyla mine (95:5:0. 1, v/v/v) (for methyl ester derivati ve)	1.0	230	(+)- Cetirizin e methyl ester: 5.4, (-)- Cetirizin e methyl ester: 6.4	-	-	[10]
Chiralp ak AD	n- Hexane / 2- Propan ol / Diethyla mine (70:30: 0.2, v/v/v)	0.5	225	-	1.63	1.09	[11]	
Chiralp ak AD- H	n- Hexane / Isobutyl Ether / Trifluoro	1.0	230	D- Cetirizin e: 10.4, L- Cetirizin e: 8.2	2.7	-	[12]	_



	acetic Acid (75:25: 0.05, v/v/v)							
Cellulos e Derivati ve	Chiralc el OD-R	Perchlo rate Solution / Acetonit rile	-	-	-	-	-	[7]
Chiralc el OD-H	-	-	-	D- Cetirizin e: 9.6, L- Cetirizin e: 12.0	1.64	-	[13]	_
Chiralp ak IC	n- Hexane / Ethanol / Diethyla mine (for doxyla mine, a similar antihist amine)	-	227	-	3.74 (for Cetirizin e)	-	[3]	
Cyclode xtrin- Based CSP								_



Beta- Cyclode xtrin	ULTRO N ES- CD (150 x 6.0 mm)	Mobile Phase A: 0.05 M Potassi um Hexaflu orophos phate (pH 3.0) / Mobile Phase B: Acetonit rile (60:40, v/v)	0.5	231	-	-	-	[14]
Mobile Phase Additive								
Hydrox ypropyl- β- cyclode xtrin	Monolit hic C18	Acetonit rile / Water (17:3, v/v) containi ng 1 mM Hydrox ypropyl- β- cyclode xtrin	-	-	-	-	-	[2]



### Experimental Protocols Protocol 1: Analysis using Dr

# Protocol 1: Analysis using Protein-Based CSP (HSA Column)

This protocol is based on the method described for the separation of **cetirizine** enantiomers using a Human Serum Albumin (HSA) column.[4]

- 1. Instrumentation:
- HPLC system with a UV detector
- CHIRALPAK® HSA column
- 2. Reagents:
- 2-Propanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Sodium hydroxide (for pH adjustment)
- Water (HPLC grade)
- · Cetirizine standard
- 3. Chromatographic Conditions:
- Mobile Phase: 2-Propanol / 10 mM Phosphate Buffer pH 7.0 (10:90, v/v). Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water, and adjust the pH to 7.0 with sodium hydroxide.
- Flow Rate: 0.9 mL/min
- Column Temperature: 25 °C
- · Detection Wavelength: 227 nm
- Injection Volume: 10 μL



- 4. Sample Preparation:
- Dissolve the **cetirizine** standard or sample in the mobile phase to a suitable concentration.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- 5. Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the prepared sample and record the chromatogram.
- The expected retention times are approximately 5.08 min for (S)-cetirizine and 6.73 min for (R)-cetirizine.[4]

## Protocol 2: Analysis using Polysaccharide-Based CSP (Chiralpak AD-H)

This protocol is based on a method for the enantiomeric separation of **cetirizine** hydrochloride using a Chiralpak AD-H column.[12]

- 1. Instrumentation:
- HPLC system with a UV detector
- CHIRALPAK AD-H (250 x 4.6 mm) column
- 2. Reagents:
- n-Hexane (HPLC grade)
- Isobutyl ether (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)
- Cetirizine hydrochloride standard
- 3. Chromatographic Conditions:







• Mobile Phase: n-Hexane / Isobutyl Ether / Trifluoroacetic Acid (75:25:0.05, v/v/v)

Flow Rate: 1.0 mL/min

Column Temperature: Room temperature

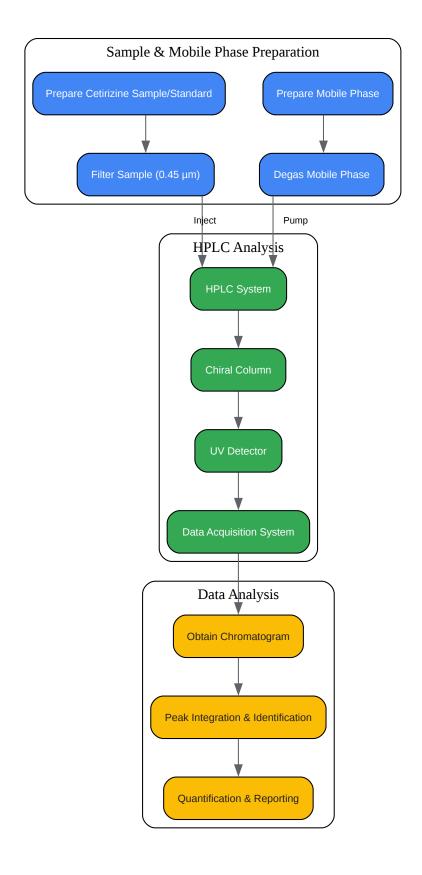
Detection Wavelength: 230 nm

4. Sample Preparation:

- Prepare a standard solution of **cetirizine** hydrochloride in the mobile phase.
- Ensure the sample is fully dissolved and filter through a 0.45 μm syringe filter.
- 5. Analysis:
- Condition the column with the mobile phase until a stable baseline is achieved.
- Inject the sample and acquire the data.
- The retention times for D- and L-cetirizine hydrochloride are approximately 10.4 and 8.2 minutes, respectively, with a resolution factor of 2.7.[12]

### **Experimental Workflows**

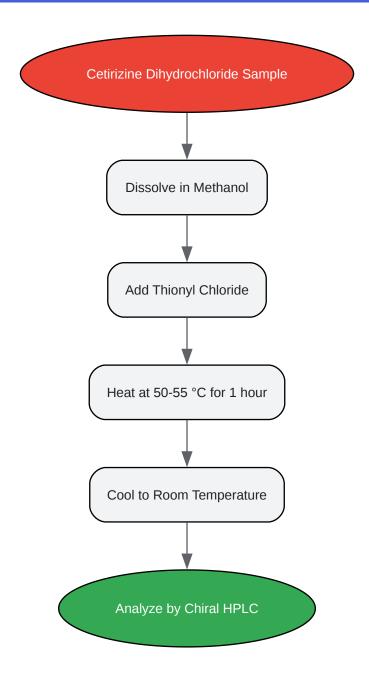




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Caption: General workflow for the HPLC analysis of **cetirizine** enantiomers.





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Caption: Workflow for the derivatization of **cetirizine** to its methyl ester for chiral analysis.[10]

### Conclusion

The enantiomers of **cetirizine** can be effectively separated using a variety of chiral HPLC methods. The choice of the chiral stationary phase and mobile phase composition is critical for achieving optimal resolution. Protein-based and polysaccharide-based CSPs have demonstrated excellent performance in both reversed-phase and normal-phase modes. The



detailed protocols and compiled data in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the development and validation of analytical methods for **cetirizine** enantiomers.

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